molecular formula C8H9N5 B182120 3-(2-methyl-2H-tetrazol-5-yl)aniline CAS No. 114934-51-9

3-(2-methyl-2H-tetrazol-5-yl)aniline

Cat. No.: B182120
CAS No.: 114934-51-9
M. Wt: 175.19 g/mol
InChI Key: MQGHNXCWKDXJLP-UHFFFAOYSA-N
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Description

3-(2-methyl-2H-tetrazol-5-yl)aniline is an organic compound with the molecular formula C8H9N5 It is a derivative of aniline, where the aniline ring is substituted with a tetrazole ring at the 3-position

Preparation Methods

The synthesis of 3-(2-methyl-2H-tetrazol-5-yl)aniline typically involves the reaction of 2-methyl-2H-tetrazole with aniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction. The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or methanol, to achieve the desired product. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

3-(2-methyl-2H-tetrazol-5-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the tetrazole ring.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different substituents onto the ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

3-(2-methyl-2H-tetrazol-5-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

3-(2-methyl-2H-tetrazol-5-yl)aniline can be compared with other similar compounds, such as:

    2-(2-methyl-2H-tetrazol-5-yl)aniline: This compound has the tetrazole ring substituted at the 2-position instead of the 3-position, leading to different chemical and biological properties.

    4-(2-methyl-2H-tetrazol-5-yl)aniline: The tetrazole ring is substituted at the 4-position, which may result in variations in reactivity and applications.

    5-(2-methyl-2H-tetrazol-5-yl)aniline:

Properties

IUPAC Name

3-(2-methyltetrazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-13-11-8(10-12-13)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGHNXCWKDXJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560357
Record name 3-(2-Methyl-2H-tetrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114934-51-9
Record name 3-(2-Methyl-2H-tetrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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reactant
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Synthesis routes and methods II

Procedure details

2-Methyl-5-(3-nitrophenyl)-2H-tetrazole (2.12 g, 10 mmol) was added ethanol (50 mL) and heated to reflux. At reflux, the mixture was added SnCl2 dihydrate (11.6 g, 52 mmol) and the mixture was heated at reflux for 2 hours. After cooling, the mixture was poured into ice/water (200 mL) and neutralised (to pH 7) with 1 N sodium hydroxide. The mixture was filtered through celite, and the filter cake was washed with ethyl acetate. For the combined filtrate and washings the phases were separated and the aqueous phase was extracted with ethyl acetate (2×250 mL). The combined organic phases were dried (MgSO4) and evaporated in vacuo to afford 3-(2-methyl-2H-tetrazol-5-yl)aniline.
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
SnCl2 dihydrate
Quantity
11.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-Methyl-5-(3-nitrophenyl)tetrazole (2.30 g) was hydrogenated at 20 psi in ethanol (50 ml) using 10% palladium on carbon (230 mg) for 15 minutes. The mixture was filtered then evaporated to dryness in vacuo to give the title compound as a colourless solid (1.55 g), mp 97° C. Rf 0.40 in dichloromethane/methanol (5:1) on silica plates. 1H NMR (360 MHz, CDCl3) δ3.80 (2H, broad resonance), 4.38 (3H, s), 6.78 (1H, ddd, J1 =J2 =8 Hz, J3 =8 Hz), 7.26 (1H, dd, J1 =J2 =8 Hz), 7.47 (1H, dd, J1 =J2 =2 Hz), 7.51 (1H, dd, J1 =2 Hz, J2 =8 Hz).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
230 mg
Type
catalyst
Reaction Step Three

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